N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-2-1-5-14-9-10)16-11-4-7-17-12(8-11)3-6-15-17/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCWABHBILNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide can be achieved through various synthetic routes. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction typically requires mild conditions and can be performed in the presence of a suitable solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-a]pyridine core or nicotinamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features
The compound’s pyrazolo[1,5-a]pyridine core differentiates it from pyrazolo[1,5-a]pyrimidines (pyrimidine ring) and pyrazolo[1,3,5]triazines (triazine ring). Substitutions on these cores critically modulate bioactivity:
Key Observations :
- Nicotinamide’s carboxamide group could facilitate hydrogen bonding with target proteins, akin to acetamide substituents in pyrazolo[1,5-a]pyrimidines .
Anticancer Potential
- Pyrazolo[1,5-a][1,3,5]triazines : Demonstrated growth inhibition in cancer cell lines (e.g., MCF-7, HepG2) via undefined mechanisms, possibly linked to DNA intercalation or topoisomerase inhibition .
- Pyrazolo[1,5-a]pyrimidines : Act as kinase inhibitors (e.g., Pir-14-5c inhibits TrkA kinase) and aryl hydrocarbon receptor modulators, inducing apoptosis in leukemia cells .
- N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide : Hypothesized to target NAD-dependent enzymes (e.g., sirtuins or PARPs) due to the nicotinamide moiety, though experimental validation is needed.
Cytotoxicity Profiles
- Pyrazolo[1,5-a]pyrimidines (e.g., Pir-8-11) show IC₅₀ values in the low micromolar range (1–10 µM) against leukemia models .
- Pyrazolo[1,5-a][1,3,5]triazines exhibit selective cytotoxicity, with EC₅₀ values of 2–5 µM against breast cancer cells .
- The nicotinamide derivative’s cytotoxicity remains uncharacterized but may depend on metabolic conversion to NAD⁺ analogs.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a unique structure that combines a pyrazolo[1,5-a]pyridine moiety with a nicotinamide group. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.
The primary mechanism of action for this compound involves its role as an allosteric modulator of the Hepatitis B Virus (HBV) core protein. By binding to this protein, the compound disrupts the HBV life cycle, leading to a significant reduction in viral load in experimental models. Specifically, studies have demonstrated that it inhibits HBV DNA replication through oral administration in HBV animal models.
Biochemical Pathways Affected
The compound's interaction with the HBV core protein affects several biochemical pathways:
- Inhibition of Viral Replication : By modulating the core protein's function, it interferes with the assembly and secretion of viral particles.
- Enzyme Modulation : this compound has been shown to interact with various enzymes involved in metabolic pathways, potentially altering their catalytic efficiencies and influencing cellular metabolism.
Antiviral Activity
The most notable biological activity of this compound is its antiviral effect against HBV. In vitro studies have shown that it significantly reduces viral replication rates and may serve as a promising therapeutic agent for HBV infections.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting key kinases involved in cancer cell signaling pathways. For instance, it has been evaluated for its potential to inhibit cell proliferation in various cancer cell lines. The inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for cancer metabolism, has also been explored as a therapeutic strategy using similar compounds .
In Vitro and In Vivo Studies
A summary of key findings from recent studies on this compound is presented in Table 1 below:
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | HBV-infected cells | Reduced viral load by over 90% at IC50 = 0.52 μM |
| In Vivo | HBV mouse model | Significant decrease in serum HBV DNA levels after treatment |
| In Vitro | Cancer cell lines | Induced apoptosis and inhibited proliferation at IC50 values ranging from 0.3 to 0.4 μM |
Applications in Research and Medicine
The diverse biological activities of this compound make it a valuable candidate for various applications:
- Medicinal Chemistry : It serves as a scaffold for developing new antiviral and anticancer agents.
- Biological Research : Investigated for its role as an enzyme inhibitor or receptor ligand.
- Potential Therapeutics : Explored for anti-inflammatory and antimicrobial properties.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- HBV Research : A study demonstrated that oral administration of the compound led to a significant reduction in viral loads in HBV-infected mouse models. The findings suggest potential use in clinical settings for managing chronic HBV infections.
- Cancer Treatment : Another study focused on its effects on acute myeloid leukemia (AML) cells, showing that derivatives of this compound could inhibit FLT3 mutations associated with poor prognosis in AML patients.
Q & A
Q. What are the standard synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide, and how is purity ensured?
The synthesis typically involves coupling the pyrazolo[1,5-a]pyridine-5-amine core with nicotinoyl chloride derivatives under basic conditions (e.g., triethylamine or pyridine). The reaction proceeds via an addition-elimination mechanism, followed by purification using recrystallization or column chromatography to achieve >95% purity. Structural confirmation is performed via -NMR, -NMR, and IR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm regioselectivity and substituent positions (e.g., distinguishing between pyridine and pyrazole protons).
- IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Elemental analysis : To verify stoichiometric composition .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Enzyme inhibition assays : Measure IC values against targets like cathepsins or kinases using fluorogenic substrates.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Fluorescence imaging : Test photophysical properties for potential use as a biological probe .
Advanced Research Questions
Q. How can synthetic yield be optimized under varying catalytic conditions?
- Catalyst screening : Test regioselective catalysts (e.g., Pd/Cu systems) to enhance coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.
- Temperature control : Optimize reflux conditions (e.g., 60–100°C) to minimize side reactions .
Q. What strategies resolve contradictions in reported IC50_{50}50 values for enzyme inhibition?
- Standardize assay conditions : Use identical enzyme sources (e.g., recombinant human cathepsin K) and buffer pH.
- Compound purity : Validate via HPLC (>98% purity) to exclude impurities affecting activity.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier methodologies .
Q. How does structural modification (e.g., trifluoromethyl substitution) impact biological activity?
Q. What computational methods predict the compound’s drug-likeness and target interactions?
Q. How are photophysical properties leveraged for biological imaging applications?
- Fluorescence tuning : Modify the pyridine or amide moieties to shift emission wavelengths (e.g., 450–600 nm).
- Live-cell imaging : Validate using confocal microscopy with organelle-specific dyes (e.g., LysoTracker) to track subcellular localization .
Methodological Considerations
Q. What steps ensure reproducibility in multi-step syntheses?
- Intermediate characterization : Isolate and validate each precursor (e.g., pyrazolo[1,5-a]pyridine-5-amine) via melting point and NMR.
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., Grignard additions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
